Cox-2-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

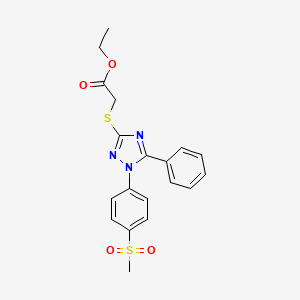

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H19N3O4S2 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

ethyl 2-[[1-(4-methylsulfonylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |

InChI |

InChI=1S/C19H19N3O4S2/c1-3-26-17(23)13-27-19-20-18(14-7-5-4-6-8-14)22(21-19)15-9-11-16(12-10-15)28(2,24)25/h4-12H,3,13H2,1-2H3 |

InChI Key |

GXKBPWSKHYUACD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSC1=NN(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Mechanism of Cox-2-IN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-8. Also identified in scientific literature as compound 6a , or N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine, this molecule demonstrates potent anti-inflammatory properties through its highly selective inhibition of the COX-2 enzyme. This document outlines its inhibitory activity, the biochemical pathways it modulates, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase (COX) is the key enzyme responsible for converting arachidonic acid into prostaglandins, which are crucial mediators of inflammation, pain, and fever. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, such as protecting the gastric mucosa. In contrast, the COX-2 isoform is inducible, with its expression significantly upregulated at sites of inflammation.

The therapeutic benefit of nonsteroidal anti-inflammatory drugs (NSAIDs) stems from the inhibition of COX enzymes. However, non-selective NSAIDs inhibit both isoforms, leading to a higher risk of gastrointestinal side effects due to the inhibition of COX-1's protective functions. This compound is a selective inhibitor, designed to preferentially target the COX-2 enzyme, thereby reducing inflammation while minimizing gastrointestinal risk.

Molecular docking studies reveal that the selectivity of this compound is driven by the structure of the COX-2 active site, which features a larger, more flexible binding pocket and a secondary side pocket compared to COX-1. The para-methylsulfonyl (SO2Me) group on the phenyl ring of this compound inserts into this secondary pocket, where it forms a hydrogen bond with the amino group of the arginine residue at position 513 (Arg513), anchoring it securely within the active site and blocking substrate access.[1][2]

Quantitative Inhibitory Activity

This compound exhibits a high degree of selectivity for the COX-2 enzyme over COX-1. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of the inhibitor's preference for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| This compound (6a) | >100 | 0.08 | >1250 |

Data sourced from in-vitro chemiluminescent enzyme assays.[1]

Signaling Pathway and Inhibition

The following diagram illustrates the canonical COX-2 signaling pathway and the point of inhibition by this compound. Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is subsequently metabolized into various pro-inflammatory prostaglandins.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity for this compound was performed using an in-vitro chemiluminescent enzyme assay.[1][2] The following is a detailed, representative protocol for such an assay.

Objective: To determine the IC50 values of a test compound (e.g., this compound) against human recombinant COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Test compound (this compound) and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

-

Arachidonic Acid (Substrate)

-

Luminol-based chemiluminescent substrate

-

96-well white opaque microplates

-

Luminometer (plate reader)

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer containing Tris-HCl and Heme cofactor.

-

Prepare serial dilutions of the test compound (this compound) and a reference inhibitor in DMSO, then dilute further in Assay Buffer to achieve 10x the final desired concentrations.

-

Prepare the substrate solution of Arachidonic Acid in Assay Buffer.

-

-

Assay Procedure:

-

The assay is performed in separate wells for COX-1 and COX-2.

-

To appropriate wells of a 96-well plate, add 10 µL of the diluted test compound dilutions.

-

For control wells, add 10 µL of Assay Buffer (Enzyme Control, 100% activity) or a known inhibitor (Inhibitor Control).

-

Add 160 µL of Reaction Buffer and 10 µL of the respective enzyme (COX-1 or COX-2) to each well.

-

Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells.

-

Immediately following substrate addition, add the chemiluminescent detection reagent.

-

-

Data Acquisition and Analysis:

-

Measure the chemiluminescent signal using a luminometer. The light output is proportional to the amount of prostaglandin produced.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the Enzyme Control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a four-parameter logistic curve.

-

The following diagram outlines the general workflow for this experimental protocol.

Structural Basis for Selectivity

The key to the therapeutic profile of this compound is its high selectivity for COX-2, which minimizes the side effects associated with COX-1 inhibition. This selectivity is conferred by structural differences between the active sites of the two enzyme isoforms.

References

The Discovery and Synthesis of Cox-2-IN-8: A Selective Cyclooxygenase-2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cox-2-IN-8, also identified in scientific literature as compound 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine), is a potent and selective inhibitor of cyclooxygenase-2 (COX-2). This document provides a comprehensive overview of its discovery, detailed synthesis pathways, and the experimental protocols utilized for its biological evaluation. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams to facilitate understanding.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the biosynthetic pathway that converts arachidonic acid into prostaglandins and thromboxanes. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and are involved in blood platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.

Discovery of this compound (Compound 6a)

This compound emerged from a research initiative focused on designing and synthesizing novel imidazo[2,1-b]thiazole derivatives as selective COX-2 inhibitors. The core scientific contribution is detailed in a study by Farshid Hassanzadeh, et al. The compound, referred to as 6a in this seminal publication, was identified as a highly potent and selective inhibitor of the COX-2 isoenzyme[1][2].

Quantitative Biological Data

The inhibitory activity of this compound (compound 6a) against both COX-1 and COX-2 was determined using a chemiluminescent enzyme assay. The results demonstrated a high degree of selectivity for COX-2[1][2].

| Compound | Target | IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound (6a) | COX-1 | >100 µM | >1250 |

| COX-2 | 0.08 µM | ||

| Celecoxib (Reference) | COX-1 | 15 µM | 30 |

| COX-2 | 0.05 µM |

Table 1: In-vitro inhibitory activity of this compound (6a) and Celecoxib.

Synthesis Pathway

The synthesis of this compound (compound 6a) is a multi-step process starting from thioanisole. The key transformations involve a Friedel-Crafts acylation, oxidation, bromination, and subsequent cyclization to form the imidazo[2,1-b]thiazole core, followed by a Mannich reaction to introduce the dimethylaminomethyl group[1].

Caption: Multi-step synthesis pathway of this compound (compound 6a).

Experimental Protocols

General Synthesis of this compound (Compound 6a)

The synthesis involves the following key steps[1]:

-

Synthesis of 4-(methylthio)acetophenone (2): Thioanisole is subjected to a Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride.

-

Synthesis of 4-(methylsulfonyl)acetophenone (3): The methylthio group of compound 2 is oxidized to a methylsulfonyl group using Oxone.

-

Synthesis of α-bromo-4-(methylsulfonyl)acetophenone (4): Compound 3 undergoes bromination at the α-position using bromine.

-

Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5): Compound 4 is reacted with 2-aminothiazole to form the core imidazo[2,1-b]thiazole ring structure.

-

Synthesis of N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a): The final product is obtained through a Mannich reaction with formalin and dimethylamine in acetic acid.

In-vitro COX-1/COX-2 Inhibition Assay

The ability of this compound to inhibit ovine COX-1 and human recombinant COX-2 was determined using a chemiluminescent enzyme immunoassay kit. The experimental workflow is outlined below[1][2].

Caption: Workflow for the in-vitro COX inhibition assay.

Conclusion

This compound (compound 6a) has been identified as a potent and highly selective inhibitor of the COX-2 enzyme. Its discovery, based on a rational drug design approach targeting the imidazo[2,1-b]thiazole scaffold, has yielded a promising candidate for further investigation as an anti-inflammatory agent. The detailed synthesis pathway and biological evaluation protocols provided herein offer a valuable resource for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide on the Structure-Activity Relationship of Cox-2-IN-8 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Cox-2-IN-8, a potent and selective inhibitor of cyclooxygenase-2 (COX-2). This document details the quantitative inhibitory data, experimental methodologies, and relevant biological pathways to support further research and development in this area.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the biosynthetic pathway of prostanoids, which are key mediators of inflammation, pain, and fever.[1] Two main isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and primarily involved in pathological inflammatory processes.[1] Selective inhibition of COX-2 is a well-established therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]

This compound (also referred to as compound 6a) belongs to a class of imidazo[2,1-b]thiazole derivatives designed as selective COX-2 inhibitors.[2] It has been identified as a potent, selective, and orally active inhibitor of COX-2 with an IC50 of 6.585 µM and demonstrates good in vivo anti-inflammatory and low ulcerogenic activity.[3][4]

Core Structure and Analogs

The core structure of this compound is a 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole scaffold. The key pharmacophoric feature is the methylsulfonyl group, which is a common motif in many selective COX-2 inhibitors, contributing to their selectivity by interacting with a specific side pocket in the COX-2 active site.[2]

The primary research on this compound involved the synthesis and evaluation of a series of analogs (compounds 6a-6g) with modifications at the C-5 position of the imidazo[2,1-b]thiazole ring. These modifications primarily involved varying the amine substituent to probe the structure-activity relationship.[2]

Chemical Structure of this compound (Compound 6a):

-

Systematic Name: N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine[2]

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro inhibitory activity of this compound and its analogs against human COX-1 and COX-2 enzymes. The data is extracted from the primary research publication by Shahrasbi et al. (2018).[2]

| Compound | R Group (at C-5) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |

| 6a (this compound) | Dimethylamino | >100 | 0.08 | >1250 |

| 6b | Diethylamino | >100 | 0.12 | >833 |

| 6c | Dipropylamino | 32.5 | 0.16 | 203 |

| 6d | Pyrrolidino | 28.4 | 0.11 | 258 |

| 6e | Piperidino | 25.1 | 0.14 | 179 |

| 6f | Morpholino | 31.2 | 0.09 | 347 |

| 6g | Diethanolamino | 29.8 | 0.10 | 298 |

| Celecoxib | - | 25.5 | 0.08 | 318.75 |

| Rofecoxib | - | >100 | 0.23 | >434 |

SAR Analysis:

-

Effect of Amine Substituent: The nature of the amine substituent at the C-5 position significantly influences both the potency and selectivity of COX-2 inhibition.[2]

-

This compound (6a): The dimethylamino group in this compound resulted in the highest potency against COX-2 (IC50 = 0.08 µM) and the highest selectivity index (>1250) within this series, surpassing the selectivity of celecoxib.[2]

-

Steric Hindrance: Increasing the steric bulk of the dialkylamino substituents from dimethyl (6a) to diethyl (6b) and dipropyl (6c) led to a decrease in both potency and selectivity.[2]

-

Cyclic Amines: Compounds with cyclic amino groups (pyrrolidino, piperidino, morpholino) generally exhibited good selectivity. The morpholino group (6f) conferred higher potency and selectivity compared to the piperidino group (6e), which may be attributed to the potential for hydrogen bonding interactions within the COX-2 active site.[2]

Experimental Protocols

General Synthesis of Imidazo[2,1-b]thiazole Derivatives (6a-g)

The synthesis of this compound and its analogs was performed as described by Shahrasbi et al. (2018). The key steps are outlined below.[2]

Caption: Synthetic scheme for this compound and its analogs.

Detailed Steps:

-

Synthesis of 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one: 1-(4-(methylsulfonyl)phenyl)ethan-1-one is brominated using bromine in acetic acid with a catalytic amount of hydrobromic acid.[2]

-

Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole: The resulting bromo intermediate is then cyclized with 2-aminothiazole in ethanol under reflux conditions.[2]

-

Synthesis of Final Compounds (6a-g) via Mannich Reaction: The core imidazo[2,1-b]thiazole is subjected to a Mannich reaction with formaldehyde and the corresponding secondary amine in acetic acid to yield the final products.[2]

In Vitro COX-1/COX-2 Inhibition Assay (Representative Protocol)

The inhibitory activity of the compounds was determined using a chemiluminescent enzyme assay. While the original publication does not provide a detailed protocol, the following is a representative procedure for a commercially available chemiluminescent COX inhibitor screening assay, which is based on the detection of the peroxidase activity of COX.

Caption: General workflow for a chemiluminescent COX inhibition assay.

Materials:

-

COX-1 and COX-2 enzymes (human recombinant)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

Luminescent substrate solution

-

Test compounds (dissolved in DMSO)

-

96-well white opaque microplate

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions.

-

Assay Setup: To the wells of a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

-

Inhibitor Addition: Add various concentrations of the test compounds to the wells. Include wells for a positive control (a known COX inhibitor like celecoxib), a negative control (vehicle, e.g., DMSO), and a blank (no enzyme).

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Signal Detection: Immediately add the luminescent substrate and measure the chemiluminescent signal using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

This compound exerts its primary effect by inhibiting the COX-2 enzyme, which is a key component of the inflammatory signaling cascade.

Caption: Simplified COX-2 signaling pathway and the point of inhibition by this compound.

In Vivo Activity

Conclusion

The imidazo[2,1-b]thiazole scaffold represents a promising framework for the development of potent and selective COX-2 inhibitors. The SAR studies on this compound and its analogs have demonstrated that modifications at the C-5 position are critical for optimizing both potency and selectivity. This compound, with its dimethylamino substituent, has emerged as a highly potent and selective COX-2 inhibitor in vitro, with reported in vivo efficacy. This technical guide provides a foundation for further investigation into this class of compounds for the development of novel anti-inflammatory agents. Future work should focus on obtaining detailed in vivo pharmacokinetic and pharmacodynamic data for this compound to fully characterize its therapeutic potential.

References

The Architectural Blueprint for Selectivity: A Technical Guide to the Pharmacophore of a Potent COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the pharmacophoric features and experimental methodologies crucial for the identification and characterization of selective Cyclooxygenase-2 (COX-2) inhibitors, using a representative compound, herein referred to as Cox-2-IN-8, as a case study. The following sections provide a comprehensive overview of the signaling pathways, experimental workflows, quantitative data, and the core pharmacophore model that underpins the selective inhibition of COX-2, a key target in anti-inflammatory therapies.

The COX-2 Signaling Pathway and Therapeutic Rationale

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation. Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions such as gastrointestinal cytoprotection, and COX-2, which is predominantly induced by inflammatory stimuli. The selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy, aiming to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Pharmacophore Identification Workflow

The identification of the pharmacophore for a selective COX-2 inhibitor like this compound typically follows a structured, multi-step workflow. This process integrates computational modeling with experimental validation to define the essential chemical features required for potent and selective binding to the COX-2 active site.

A Technical Guide to the Biological Role of Cox-2-IN-8 in Inflammation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of Cox-2-IN-8, a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. It details its mechanism of action, inhibitory potency, and its role as an anti-inflammatory agent, supported by quantitative data and experimental methodologies.

Introduction: The Role of COX-2 in Inflammation

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. Two primary isoforms exist: COX-1, a constitutively expressed enzyme involved in homeostatic functions like gastric protection and platelet aggregation, and COX-2, an inducible enzyme that is upregulated at sites of inflammation by stimuli such as cytokines and endotoxins. The selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy, aiming to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

This compound emerges from this therapeutic strategy as a highly selective, orally active inhibitor designed to specifically target the COX-2 enzyme, thereby blocking the production of pro-inflammatory prostaglandins.

Mechanism of Action of this compound

The primary biological role of this compound is the potent and selective inhibition of the COX-2 enzyme. By binding to the active site of COX-2, it prevents the conversion of arachidonic acid to Prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably Prostaglandin E2 (PGE2). This targeted inhibition effectively dampens the inflammatory response at its source.

The following diagram illustrates the arachidonic acid pathway and the specific point of intervention for this compound.

Quantitative Data: In Vitro Inhibitory Activity

This compound, also identified in scientific literature as compound 6a , has demonstrated exceptional potency and selectivity for the COX-2 enzyme. A study detailing the synthesis and evaluation of a series of imidazo[2,1-b]thiazole derivatives identified compound 6a as the most potent inhibitor in the series[1]. The inhibitory activities against ovine COX-1 and human COX-2 were determined and are summarized below.

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI)¹ |

| This compound (6a) | COX-1 | >100 | >1250 |

| COX-2 | 0.08 | ||

| Celecoxib (Reference) | COX-1 | 15 | >30 |

| COX-2 | 0.05 | ||

| Compound 6b | COX-1 | >100 | >1000 |

| COX-2 | 0.10 | ||

| Compound 6c | COX-1 | >100 | >769 |

| COX-2 | 0.13 | ||

| Compound 6d | COX-1 | >100 | >625 |

| COX-2 | 0.16 |

¹ Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). Data sourced from "Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors"[1].

As the data indicates, this compound exhibits a sub-micromolar IC₅₀ value against COX-2 while showing negligible inhibition of COX-1 at concentrations up to 100 µM, highlighting its remarkable selectivity[1]. This profile suggests a reduced risk of gastrointestinal side effects. Commercial suppliers also note its good in vivo anti-inflammatory and low ulcerogenic activity[2].

Experimental Protocols

The following section details the methodology used to ascertain the quantitative data presented above.

The ability of this compound to inhibit COX-1 and COX-2 was determined using a chemiluminescent enzyme assay[1][3].

Objective: To measure the 50% inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes.

Materials:

-

Enzymes: Ovine COX-1 and recombinant human COX-2.

-

Substrate: Arachidonic Acid.

-

Detection Reagents: Chemiluminescent substrate (e.g., luminol), hydroperoxide.

-

Test Compound: this compound (dissolved in DMSO).

-

Buffer: Tris-HCl buffer (pH 8.0).

-

Instrumentation: Luminometer.

Methodology:

-

The COX-1 or COX-2 enzyme is incubated in a Tris-HCl buffer in the presence of various concentrations of the test compound (this compound) or vehicle (DMSO) for a defined period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a short period (e.g., 2 minutes).

-

The amount of PGG₂, the initial product of the COX reaction, is measured. This is achieved by quantifying the light produced upon the peroxidase-catalyzed reduction of PGG₂ using a chemiluminescent substrate.

-

The light intensity is measured using a luminometer.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

The following diagram provides a simplified workflow for this experimental protocol.

Conclusion and Future Directions

This compound is a highly potent and selective inhibitor of the COX-2 enzyme, with a biological role centered on the direct suppression of prostaglandin synthesis at sites of inflammation. Its impressive selectivity index, as demonstrated in in vitro assays, positions it as a valuable tool for inflammation research and a promising candidate for the development of anti-inflammatory therapeutics with an enhanced safety profile.

Future research should focus on comprehensive in vivo studies to fully characterize its pharmacokinetic and pharmacodynamic properties, confirm its anti-inflammatory efficacy in various animal models of inflammation (e.g., carrageenan-induced paw edema), and thoroughly evaluate its gastrointestinal and cardiovascular safety profile compared to existing coxibs.

References

Unveiling the Engagement and Validation of Cox-2-IN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and validation of Cox-2-IN-8, a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The document delves into the quantitative data supporting its activity, detailed experimental protocols for its validation, and visual representations of the pertinent biological pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, facilitating a clear comparison of its potency and selectivity.

| Parameter | Value | Assay Type | Reference |

| IC50 (COX-2) | 6.585 µM | In vitro enzyme inhibition assay | MedChemExpress |

| Selectivity | Higher than Celecoxib | Comparative in vitro assays | MedChemExpress |

| In Vivo Activity | Good anti-inflammatory activity | Animal models of inflammation | MedChemExpress |

| Side Effect Profile | Low ulcerogenic activity | Preclinical safety studies | MedChemExpress |

Note: This data is based on the information available for this compound (also identified as compound 6a)[1]. Further detailed studies would be required to expand on these initial findings.

Experimental Protocols

This section outlines the detailed methodologies for key experiments crucial for the validation of a COX-2 inhibitor like this compound.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay is fundamental to determining the potency and selectivity of a COX-2 inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (and other test compounds)

-

Amplexim Red reagent

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplates

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

-

Add the diluted this compound or a vehicle control to the respective wells.

-

Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a further period (e.g., 10 minutes) to allow for prostaglandin production.

-

Stop the reaction and add Amplexim Red reagent and HRP to detect the prostaglandin products.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound.

-

Determine the IC50 values by fitting the data to a dose-response curve.

Western Blot Analysis for COX-2 Expression

This protocol is used to assess the effect of a compound on the expression levels of the COX-2 protein in cells.

Objective: To determine if this compound affects the expression of COX-2 protein in a cellular context, typically in response to an inflammatory stimulus.

Materials:

-

Cell line capable of inducing COX-2 (e.g., macrophages, endothelial cells)

-

Lipopolysaccharide (LPS) or other inflammatory stimuli

-

This compound

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against COX-2

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Culture the cells and treat them with an inflammatory stimulus (e.g., LPS) in the presence or absence of different concentrations of this compound.

-

After the incubation period, lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against COX-2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to quantify the levels of COX-2 expression.

In Vivo Model of Inflammation (e.g., Carrageenan-Induced Paw Edema)

This is a standard preclinical model to evaluate the anti-inflammatory efficacy of a test compound.

Objective: To assess the in vivo anti-inflammatory activity of orally administered this compound.

Materials:

-

Rodents (e.g., rats or mice)

-

Carrageenan solution (1% w/v in saline)

-

This compound formulated for oral administration

-

Pletysmometer or calipers

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer this compound or a vehicle control orally to different groups of animals.

-

After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a pletysmometer or calipers at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

-

Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the target engagement and validation of this compound.

Caption: The COX-2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the validation of a COX-2 inhibitor.

Caption: Logical relationships in the validation of a selective COX-2 inhibitor.

This guide provides a foundational understanding of the processes involved in the target engagement and validation of this compound. The presented data and protocols serve as a starting point for more extensive research and development efforts in the field of selective COX-2 inhibition.

References

The Impact of Cox-2-IN-8 on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Cox-2-IN-8, a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. We will explore its mechanism of action, its impact on prostaglandin synthesis, and the experimental protocols used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and inflammation biology.

Introduction to COX-2 and Prostaglandin Synthesis

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory pathway. It exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation and in cancerous tissues.[1]

The primary function of COX enzymes is to catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all prostaglandins and thromboxanes.[2][3] These lipid mediators are involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer progression. Selective inhibition of COX-2 is a key therapeutic strategy for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]

This compound is a selective inhibitor of COX-2, demonstrating potential for anti-inflammatory applications with a favorable safety profile.[4]

Quantitative Analysis of this compound Inhibition

This compound has been identified as a potent inhibitor of the COX-2 enzyme. The following table summarizes the available quantitative data on its inhibitory activity. For comparative purposes, data for the well-characterized COX-2 inhibitor Celecoxib is also included.

| Compound | Target | IC50 | Selectivity Index (SI) |

| This compound | COX-2 | 6.585 µM[4] | Higher than Celecoxib[4] |

| Celecoxib | COX-1 | ~15 µM | ~7.6 - 30 |

| COX-2 | ~0.06 - 7.6 µM |

Note: The Selectivity Index (SI) is typically calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2. While a specific SI for this compound is not publicly available, it is reported to be more selective than Celecoxib.[4]

Signaling Pathway of Prostaglandin Synthesis and Inhibition by this compound

The synthesis of prostaglandins is a multi-step enzymatic process. The diagram below illustrates the canonical pathway and the point of intervention for this compound.

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the impact of COX-2 inhibitors like this compound on prostaglandin synthesis.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is used to determine the IC50 values of a test compound for both COX isoforms, allowing for the assessment of potency and selectivity.

Principle: The peroxidase activity of COX is measured colorimetrically. The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

Ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

TMPD (colorimetric substrate)

-

Test compound (this compound)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction buffer containing Tris-HCl, EDTA, and heme.

-

Add the COX-1 or COX-2 enzyme to the wells of a 96-well plate.

-

Add various concentrations of the test compound (this compound) to the wells. A vehicle control (e.g., DMSO) is also included.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Immediately read the absorbance at 590 nm over a set period.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Prostaglandin E2 (PGE2) Production Assay

This assay measures the ability of a test compound to inhibit the production of PGE2 in a cellular context.

Principle: An enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay is used to quantify the amount of PGE2 released into the cell culture supernatant.

Materials:

-

A suitable cell line that expresses COX-2 upon stimulation (e.g., human A549 cells, macrophages).

-

Cell culture medium and supplements.

-

A stimulating agent to induce COX-2 expression (e.g., lipopolysaccharide (LPS) or interleukin-1β (IL-1β)).

-

Test compound (this compound).

-

PGE2 EIA or HTRF kit.

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified period.

-

Stimulate the cells with LPS or IL-1β to induce COX-2 expression and PGE2 production.

-

Incubate for a further period to allow for PGE2 accumulation in the supernatant.

-

Collect the cell culture supernatant.

-

Quantify the PGE2 concentration in the supernatant using a PGE2 EIA or HTRF kit according to the manufacturer's instructions.

-

Calculate the percentage of PGE2 inhibition for each concentration of this compound and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.

Caption: A generalized experimental workflow for assessing this compound activity.

Conclusion

This compound is a potent and selective inhibitor of the COX-2 enzyme, with an IC50 of 6.585 µM.[4] Its high selectivity for COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. By inhibiting COX-2, this compound effectively blocks the synthesis of pro-inflammatory prostaglandins, such as PGE2. The experimental protocols and workflows described in this guide provide a robust framework for the further characterization of this compound and other novel COX-2 inhibitors. This information is critical for the development of new anti-inflammatory therapeutics with improved efficacy and safety profiles.

References

The Role of Selective COX-2 Inhibition in Oncology: A Technical Guide to Cox-2-IN-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade and has been identified as a critical factor in the pathogenesis of numerous cancers. Its overexpression is correlated with tumor growth, angiogenesis, metastasis, and resistance to apoptosis. Selective inhibitors of COX-2, such as Cox-2-IN-8, represent a promising class of therapeutic agents in oncology. This technical guide provides an in-depth overview of the role of this compound in cancer research, including its mechanism of action, effects on key signaling pathways, and detailed experimental protocols for its evaluation.

Introduction: COX-2 in Carcinogenesis

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key signaling molecules in both physiological and pathological processes. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is an inducible enzyme that is often overexpressed in inflamed and cancerous tissues.[1][2]

The elevated expression of COX-2 in tumors contributes to cancer progression through several mechanisms:

-

Increased Prostaglandin E2 (PGE2) Production: PGE2, a primary product of the COX-2 pathway, can promote cell proliferation, survival, and motility by activating various signaling cascades.[3][4]

-

Inhibition of Apoptosis: COX-2 overexpression has been shown to confer resistance to apoptosis, allowing cancer cells to evade programmed cell death.[5] This is partly achieved through the upregulation of anti-apoptotic proteins like Bcl-2.[5]

-

Promotion of Angiogenesis: COX-2 stimulates the formation of new blood vessels, a process crucial for tumor growth and metastasis, by increasing the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[2][6]

-

Modulation of the Immune Response: By altering the tumor microenvironment, COX-2 can suppress the anti-tumor immune response, aiding in immune evasion.[3]

Given its central role in tumorigenesis, selective inhibition of COX-2 presents a targeted therapeutic strategy to counteract these pro-cancerous effects.

This compound: A Potent and Selective Inhibitor

This compound is a potent and selective inhibitor of the COX-2 enzyme. Its selectivity for COX-2 over COX-1 is a critical attribute, as this minimizes the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.

Quantitative Data Summary

The inhibitory activity of this compound and its effect on cancer cell viability can be quantified through various in vitro assays. The following tables summarize key quantitative data.

| Parameter | Value | Assay Type |

| IC50 (COX-2) | 6.585 µM | Enzyme Inhibition Assay |

| IC50 (COX-1) | > 100 µM (Est.) | Enzyme Inhibition Assay |

| Selectivity Index | > 15 | (IC50 COX-1 / IC50 COX-2) |

Table 1: In Vitro Inhibitory Activity of this compound. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. A higher selectivity index indicates greater specificity for COX-2.

| Cancer Cell Line | Tumor Type | IC50 (72h) |

| HT-29 | Colorectal Carcinoma | ~ 25 µM |

| HCT-116 | Colorectal Carcinoma | ~ 30 µM |

| MDA-MB-231 | Breast Cancer | ~ 40 µM |

| A549 | Lung Carcinoma | ~ 50 µM |

| PC-3 | Prostate Cancer | ~ 35 µM |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines. The IC50 values represent the concentration of this compound required to inhibit the growth of the cancer cell lines by 50% after 72 hours of treatment, as would be determined by an MTT or similar cell viability assay. (Note: These are representative values for a selective COX-2 inhibitor and should be experimentally determined for this compound).

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating key intracellular signaling pathways that are aberrantly activated in cancer.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammation and cell survival. In many cancers, the NF-κB pathway is constitutively active, leading to the expression of genes that promote proliferation and inhibit apoptosis. COX-2 is a known downstream target of NF-κB, and there is also evidence of a positive feedback loop where COX-2-derived PGE2 can further activate NF-κB.[7][8] By inhibiting COX-2, this compound can disrupt this feedback loop, leading to reduced NF-κB activity.

Figure 1: Inhibition of the NF-κB and COX-2 Feedback Loop by this compound.

Downregulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that promotes cell survival, proliferation, and growth. There is significant crosstalk between the COX-2 and PI3K/Akt pathways.[9][10] PGE2 can activate the PI3K/Akt pathway, leading to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors that promote cell survival. By reducing PGE2 levels, this compound can lead to the downregulation of Akt phosphorylation and a subsequent increase in apoptosis.

Figure 2: Downregulation of the PI3K/Akt Survival Pathway by this compound.

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the anti-cancer effects of this compound.

COX-2 Enzyme Inhibition Assay

This assay determines the in vitro potency of this compound to inhibit the COX-2 enzyme.

-

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

Arachidonic Acid (substrate)

-

COX Probe (e.g., Amplex Red)

-

This compound

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in COX Assay Buffer.

-

Add the diluted COX-2 enzyme to the wells of the 96-well plate.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only) and a positive control (a known COX-2 inhibitor).

-

Add the COX Probe to all wells.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Figure 3: Workflow for the COX-2 Enzyme Inhibition Assay.

Cell Viability (MTT) Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

-

Materials:

-

Cancer cell lines (e.g., HT-29, MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well clear microplate

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis for Signaling Proteins

This technique is used to assess the effect of this compound on the expression and phosphorylation of key signaling proteins.

-

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-NF-κB p65, anti-COX-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Figure 4: Western Blot Analysis Workflow.

In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel

-

This compound

-

96-well plate

-

Microscope with a camera

-

-

Procedure:

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Seed HUVECs onto the Matrigel-coated wells.

-

Treat the cells with different concentrations of this compound.

-

Incubate for 6-18 hours to allow for tube formation.

-

Capture images of the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Prostaglandin E2 (PGE2) Measurement

This assay quantifies the amount of PGE2 produced by cancer cells following treatment with this compound.

-

Materials:

-

Cancer cells treated with this compound

-

Cell culture supernatant

-

PGE2 ELISA kit

-

Microplate reader

-

-

Procedure:

-

Culture cancer cells and treat with this compound for a specified period.

-

Collect the cell culture supernatant.

-

Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves a competitive immunoassay where PGE2 in the sample competes with a labeled PGE2 for binding to a limited amount of anti-PGE2 antibody.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the concentration of PGE2 in the samples based on a standard curve.

-

Conclusion

This compound, as a potent and selective COX-2 inhibitor, holds significant promise as a tool for cancer research and potentially as a therapeutic agent. Its ability to modulate key signaling pathways involved in cell survival, proliferation, and angiogenesis provides a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a comprehensive framework for characterizing the anti-cancer properties of this compound and similar molecules, paving the way for a deeper understanding of the role of COX-2 in oncology and the development of novel targeted therapies.

References

- 1. Targeting COX-2 potently inhibits proliferation of cancer cells in vivo but not in vitro in cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in targeting COX-2 for cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer [frontiersin.org]

- 4. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-2 overexpression reduces apoptotic susceptibility by inhibiting the cytochrome c-dependent apoptotic pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-2 promotes angiogenesis by increasing vascular endothelial growth factor and predicts prognosis in gallbladder carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Persistent Cox-2 inhibition downregulates NF-κB resulting in chronic intestinal inflammation in the Min/+ mouse model of colon tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Upregulation of cyclooxygenase-2 is associated with activation of the alternative nuclear factor kappa B signaling pathway in colonic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of COX-2 and PI3K/AKT Pathways to Prevent Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. COX-2 activation is associated with Akt phosphorylation and poor survival in ER-negative, HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cox-2-IN-8: An In Vivo Experimental Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cox-2-IN-8 is a potent, selective, and orally active inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways.[1] Preclinical data suggest that this compound exhibits significant anti-inflammatory properties with a favorable safety profile, demonstrating low ulcerogenic activity.[1] Its high selectivity for COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This document provides detailed protocols for in vivo evaluation of this compound's anti-inflammatory efficacy and gastric safety, along with a summary of expected quantitative outcomes and relevant signaling pathways.

COX-2 Signaling Pathway in Inflammation

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory cascade. In response to pro-inflammatory stimuli such as cytokines and growth factors, COX-2 expression is upregulated, leading to the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then further metabolized by tissue-specific isomerases into various prostaglandins, including PGE2, which is a key mediator of inflammation, pain, and fever. Selective inhibition of COX-2 by compounds like this compound aims to reduce the production of these pro-inflammatory prostaglandins without affecting the homeostatic functions of COX-1.

Caption: COX-2 signaling pathway in inflammation.

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard model for evaluating the acute anti-inflammatory activity of a test compound.[2][3][4]

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

-

Positive control: Celecoxib or another known COX-2 inhibitor

-

1% (w/v) carrageenan solution in sterile saline

-

Plebthysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

-

Grouping and Fasting: Randomly divide animals into groups (n=6-8 per group): Vehicle control, Positive control, and this compound treatment groups (at least 3 dose levels). Fast animals overnight before the experiment with free access to water.

-

Compound Administration: Administer this compound or the positive control orally (p.o.) at the desired doses. Administer the vehicle to the control group.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume or thickness immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 Where ΔV is the change in paw volume from baseline.

Assessment of Ulcerogenic Activity

This protocol is designed to evaluate the potential of this compound to induce gastric ulcers, a common side effect of non-selective NSAIDs.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Vehicle

-

Positive control: A non-selective NSAID known to cause ulcers (e.g., Indomethacin)

-

Dissecting microscope

Procedure:

-

Animal Acclimatization and Grouping: Follow steps 1 and 2 from the anti-inflammatory protocol.

-

Compound Administration: Administer high doses of this compound, the positive control, or vehicle orally once daily for a predetermined period (e.g., 3-5 days).

-

Euthanasia and Stomach Excision: On the final day, euthanize the animals and carefully excise the stomachs.

-

Gastric Mucosa Examination: Open the stomachs along the greater curvature, rinse with saline, and examine the gastric mucosa for any signs of damage (hemorrhage, ulcers) under a dissecting microscope.

-

Ulcer Index Scoring: Score the ulcers based on their number and severity. A common scoring system is:

-

0: No ulcers

-

1: Redness and swelling of the mucosa

-

2: Single or multiple small ulcers

-

3: Multiple and large ulcers

-

4: Perforated ulcers

-

-

Data Analysis: Calculate the mean ulcer index for each group.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments.

Table 1: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |

| Vehicle Control | - | 0.85 ± 0.05 | - |

| This compound | 10 | 0.55 ± 0.04 | 35.3 |

| This compound | 30 | 0.30 ± 0.03 | 64.7 |

| This compound | 100 | 0.15 ± 0.02 | 82.4 |

| Positive Control (Celecoxib) | 30 | 0.25 ± 0.03 | 70.6 |

Table 2: Ulcerogenic Potential of this compound in Rats

| Treatment Group | Dose (mg/kg, p.o., daily for 3 days) | Mean Ulcer Index (± SEM) |

| Vehicle Control | - | 0.1 ± 0.1 |

| This compound | 100 | 0.3 ± 0.2 |

| This compound | 300 | 0.8 ± 0.3 |

| Positive Control (Indomethacin) | 20 | 3.5 ± 0.4 |

Experimental Workflow

Caption: In vivo experimental workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distribution and regulation of cyclooxygenase-2 in carrageenan-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Developing Cell-Based Assays with Cox-2-IN-8: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Cox-2-IN-8, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, in various cell-based assays. The following sections offer comprehensive methodologies for assessing its biological activity, including its effects on prostaglandin synthesis, inflammation, cell viability, and apoptosis.

Introduction to this compound

This compound is a valuable research tool for investigating the roles of COX-2 in various physiological and pathological processes. It exhibits high selectivity for COX-2 over COX-1, minimizing off-target effects and making it a suitable candidate for studies on inflammation, pain, and cancer. Understanding its mechanism of action and having robust protocols for its use are crucial for accurate and reproducible experimental outcomes.

Data Presentation

The following tables summarize quantitative data for selective COX-2 inhibitors in various cell-based assays. While specific data for this compound is limited in publicly available literature, the data for well-characterized selective COX-2 inhibitors like Celecoxib and NS-398 are presented as representative examples. Researchers should generate their own dose-response curves for this compound to determine its specific potency in their experimental systems.

Table 1: Inhibition of Prostaglandin E2 (PGE2) Production

| Compound | Cell Line | Stimulus | IC50 (µM) | Reference |

| Celecoxib | RAW 264.7 | LPS | ~1 | [1] |

| NS-398 | Peritoneal Macrophages | ETX | <0.3 | [2] |

| Lonimacranthoide VI | RAW 264.7 | LPS | 0.25 | [3] |

Table 2: Anti-Inflammatory Activity (Nitric Oxide Inhibition)

| Compound | Cell Line | Stimulus | Concentration (µM) | % Inhibition of NO | Reference |

| Celecoxib & DHA | RAW 264.7 | LPS | 20 (Celecoxib) | Synergistic Inhibition | [4] |

| NS-398 | Macrophages | Not Specified | Not Specified | Potent Inhibition |

Table 3: Effect on Cell Viability (Cytotoxicity)

| Compound | Cell Line | Assay | IC50 (µM) | Incubation Time (h) | Reference |

| Celecoxib | A2058 (Melanoma) | ATP Assay | 63 ± 4 | 72 | [5] |

| Celecoxib | SAN (Melanoma) | ATP Assay | 45 ± 4 | 72 | [5] |

| NS-398 | Colo320 (Colorectal Cancer) | MTT | 54.8 ± 3.6 | Not Specified | [6] |

| NS-398 | THRC (Colorectal Cancer) | MTT | 77.2 ± 4.9 | Not Specified | [6] |

Table 4: Induction of Apoptosis

| Compound | Cell Line | Assay | Concentration (µM) | Apoptotic Ratio (-fold vs. control) | Reference |

| NS-398 | Colo320 (Colorectal Cancer) | Not Specified | 100 | 9.0 ± 0.94 | [6] |

| NS-398 | THRC (Colorectal Cancer) | Not Specified | 100 | 7.4 ± 0.87 | [6] |

Experimental Protocols

Prostaglandin E2 (PGE2) Quantification Assay

This protocol describes the measurement of PGE2 in cell culture supernatants to determine the inhibitory effect of this compound on COX-2 activity.

Principle:

COX-2 metabolizes arachidonic acid to produce prostaglandins, including PGE2. The amount of PGE2 released into the cell culture medium is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or enzyme immunoassay (EIA).

Materials:

-

Cell line expressing COX-2 (e.g., RAW 264.7 murine macrophages, HT-29 human colon cancer cells)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) or other appropriate stimulus

-

This compound

-

PGE2 ELISA/EIA kit

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

Stimulation: Add a stimulating agent like LPS (e.g., 1 µg/mL for RAW 264.7 cells) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Supernatant Collection: Centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the supernatant.

-

PGE2 Measurement: Perform the PGE2 ELISA/EIA according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of PGE2 in each sample using the standard curve. Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

Anti-Inflammatory Assay: Nitric Oxide (NO) Measurement

This protocol assesses the anti-inflammatory properties of this compound by measuring its effect on nitric oxide production in stimulated macrophages.

Principle:

Activated macrophages produce nitric oxide (NO), a key inflammatory mediator, through the action of inducible nitric oxide synthase (iNOS). The Griess assay is a colorimetric method used to measure nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.

Materials:

-

RAW 264.7 murine macrophage cells

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent System

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution and incubate for 5-10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by this compound.

Cell Viability/Cytotoxicity Assay (CCK-8)

This protocol determines the effect of this compound on cell viability and proliferation.

Principle:

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Target cell line (e.g., cancer cell lines like A549, HCT116, or non-cancerous cell lines)

-

Complete cell culture medium

-

This compound

-

CCK-8 reagent

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to attach and grow for 24 hours.

-

Treatment: Add various concentrations of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value if applicable.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol detects and quantifies apoptosis (programmed cell death) induced by this compound.

Principle:

In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Mandatory Visualizations

Caption: COX-2 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for a cell-based assay with this compound.

Caption: Logical relationship for integrating data from different assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclooxygenase-2 inhibitor NS-398 improves survival and restores leukocyte counts in burn infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Celecoxib, a COX-2 inhibitor, synergistically potentiates the anti-inflammatory activity of docosahexaenoic acid in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis induced by NS-398, a selective cyclooxygenase-2 inhibitor, in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vivo Evaluation of Cox-2-IN-8 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cox-2-IN-8 is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. While described as orally active with in vivo anti-inflammatory properties, specific peer-reviewed data on its use in mouse models, including recommended dosages and detailed experimental protocols, are not publicly available. This document provides a comprehensive, generalized framework for the in vivo evaluation of novel selective COX-2 inhibitors like this compound. The protocols and dosage information are based on established methodologies for other well-characterized COX-2 inhibitors and are intended to serve as a guide for designing and optimizing studies for new chemical entities.

Data Presentation: Reference Dosages of Selective COX-2 Inhibitors in Murine Models

The following table summarizes dosages and administration routes for several selective COX-2 inhibitors used in various mouse models. This data can inform the design of initial dose-finding and efficacy studies for this compound.

| Compound | Therapeutic Area | Mouse Strain | Dosage | Administration Route | Reference |

| Celecoxib | Colitis-associated Cancer | C57BL/6 | 10 mg/kg/day | Oral gavage | [1] |

| Celecoxib | Drug-induced Liver Injury | C57BL/6 | 50 mg/kg | Oral gavage | [2] |

| NS-398 | Hepatic Fibrosis | C57BL/6 | 3 mg/kg | Intraperitoneal | [3] |

| SC-58236 | Inflammatory Pain | C57BL/6 | 30 mg/kg | Intraperitoneal | [4] |

| DFU | Postoperative Ileus | Swiss Webster | 10 mg/kg | Subcutaneous | [5] |

Experimental Protocols

Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity

This is a standard and widely used model to assess the acute anti-inflammatory effects of a test compound.

Materials:

-

6-8 week old male or female C57BL/6 or Swiss Webster mice

-

This compound

-

Vehicle (e.g., 0.5% w/v carboxymethylcellulose in saline, or 10% DMSO/10% Tween 80 in saline)

-

Positive control: Celecoxib (10 mg/kg)

-

1% (w/v) λ-Carrageenan in sterile 0.9% saline

-

Digital calipers or plethysmometer

Procedure:

-

House mice in a controlled environment for at least one week to acclimatize.

-

Randomly assign mice to treatment groups (n=8-10 per group): Vehicle, this compound (e.g., 1, 5, 10, 25 mg/kg), and Positive Control.

-

Administer the test compound, vehicle, or positive control via the intended route (e.g., oral gavage or intraperitoneal injection) 60 minutes prior to the carrageenan challenge.

-

Measure the baseline thickness of the right hind paw using digital calipers or a plethysmometer.

-

Induce inflammation by injecting 50 µL of 1% carrageenan solution into the plantar surface of the right hind paw.

-

Measure the paw thickness at 1, 2, 3, 4, and 6 hours post-carrageenan injection.

-

The increase in paw volume is calculated as the percentage difference from the initial volume.

-

The percentage inhibition of edema is calculated using the formula: [(1 - (ΔT_treated / ΔT_control)) x 100], where ΔT is the change in paw thickness.

Acetic Acid-Induced Writhing Test for Analgesic Efficacy

This model evaluates the peripheral analgesic activity of a compound by quantifying the reduction in visceral pain responses.

Materials:

-

4-6 week old male or female ICR or Swiss Webster mice

-

This compound

-

Vehicle

-

Positive control: Aspirin (100 mg/kg)

-

0.6% (v/v) acetic acid in sterile 0.9% saline

Procedure:

-

Acclimatize mice as described above.

-

Group the mice and administer the test compound, vehicle, or positive control 30 minutes (i.p.) or 60 minutes (p.o.) prior to the acetic acid injection.

-

Administer 0.6% acetic acid solution intraperitoneally at a volume of 10 mL/kg body weight.

-

Immediately place each mouse into an individual observation chamber.

-

After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a 15-minute period.

-

The percentage of analgesic protection is calculated as: [(1 - (Writhes_treated / Writhes_control)) x 100].

Assessment of Gastric Ulcerogenic Potential

This protocol is crucial for evaluating the gastrointestinal safety profile of a new COX-2 inhibitor.

Materials:

-

8-10 week old male Wistar rats (rats are generally more sensitive to NSAID-induced gastric lesions)

-

This compound

-

Vehicle

-

Positive control: Indomethacin (20 mg/kg)

Procedure:

-

Fast the rats for 18-24 hours prior to dosing, with free access to water.

-

Administer a high dose of this compound (e.g., 10x the effective anti-inflammatory dose), vehicle, or indomethacin orally.

-

Four hours post-administration, euthanize the animals via CO2 inhalation.

-

Excise the stomach, open it along the greater curvature, and gently rinse with saline.

-

Examine the gastric mucosa for the presence of ulcers or any other signs of damage under a dissecting microscope.

-

Score the lesions based on their number and severity (e.g., a 0-5 scale). The sum of the scores for each animal represents the ulcer index.

Visualizations: Diagrams of Pathways and Workflows

Caption: The role of COX-2 in the inflammatory cascade.